

Physical properties of Cyclopentanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopentanethiol*

Cat. No.: *B157770*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Cyclopentanethiol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **cyclopentanethiol** (CAS No: 1679-07-8). The information is compiled from various authenticated sources and is intended to support research, development, and quality control activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and workflow visualizations.

Summary of Physical Properties

Cyclopentanethiol, also known as cyclopentyl mercaptan, is a cyclic thiol with a distinct, strong odor.^{[1][2][3]} It is a flammable liquid and is air-sensitive.^{[1][4][5][6][7]} The following table summarizes its key physical and chemical properties.

Property	Value	Notes	Source(s)
Molecular Formula	C5H10S	[4]	
Molecular Weight	102.20 g/mol	[4][8]	
Appearance	Clear colorless to pale yellow liquid	[1][2][4]	
Odor	Strong, alliaceous (garlic-like), onion, vegetable	Stench	[1][2][6][7][9]
Melting Point	-117.76 °C	[1][4][10]	
Boiling Point	129-131 °C	at 745 mmHg	[1][2][4][10][11][12]
	131-132 °C	[6][7][9][13]	
	41-42 °C	at 16.00 mmHg	[14][15]
Density	0.955 g/mL	at 25 °C	[1][2][4][10][11][12]
	0.957 g/mL	[6][7]	
	0.920-0.925 g/mL	[14]	
Refractive Index (n _{20/D})	1.4902	[1][2][4][10][11][12]	
	1.488	[14]	
	1.49	[6][7][9][16]	
Vapor Pressure	1 mmHg	at 20 °C	[1][2][4][10][12]
Vapor Density	0.96 (vs air)	[1][2][4][10][12]	
Flash Point	25 °C (77 °F)	Closed cup	[1][4][6][10]
Solubility	Slightly soluble in water; Soluble in alcohol and oils	[1][2][4][6][7][13][14]	
pKa	10.87 ± 0.20	Predicted	[1][2][4][10]

LogP

2.21

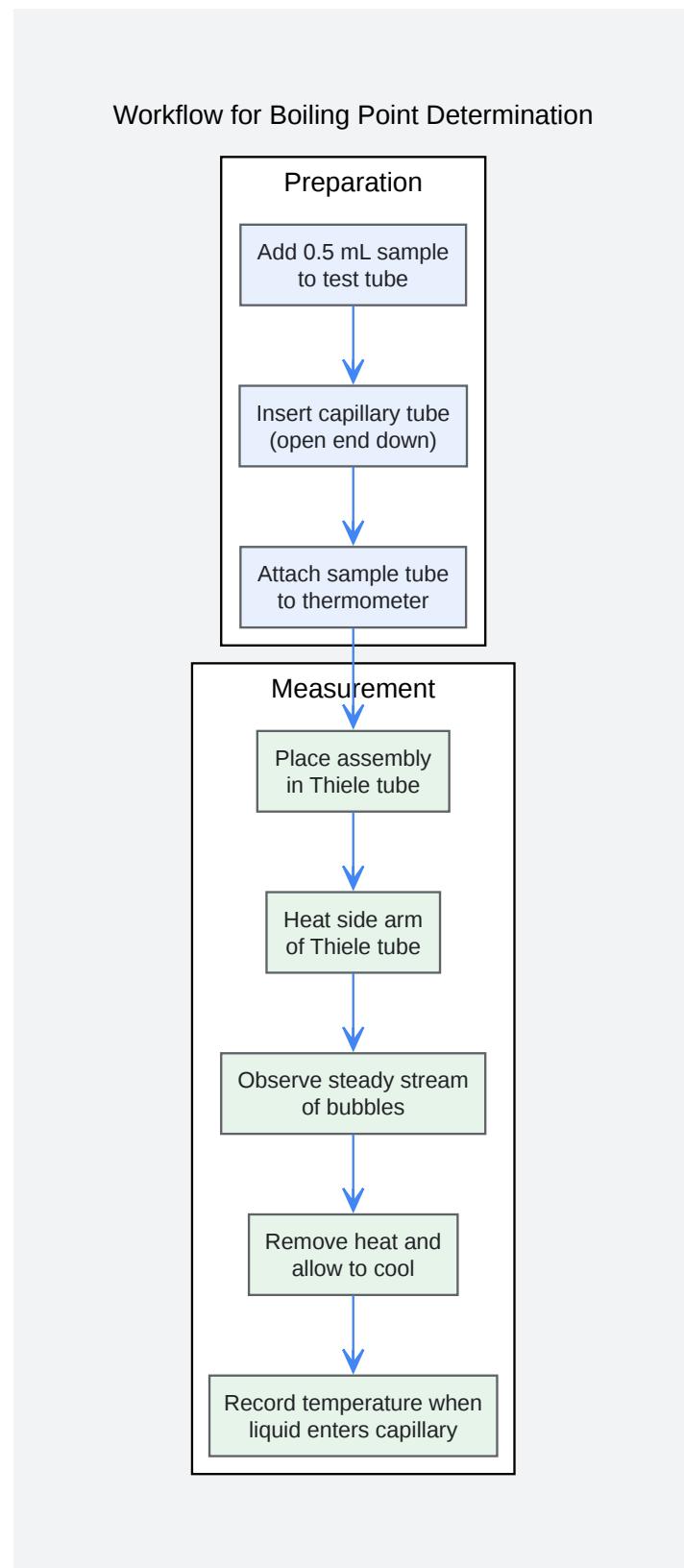
[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of key physical properties of liquid samples like **cyclopentanethiol**.

Determination of Boiling Point (Microscale Method)

The boiling point is a fundamental physical property that can be determined using various methods. The Thiele tube method is a common and efficient microscale technique.[\[17\]](#)


Apparatus:

- Thiele tube
- Thermometer
- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid
- Safety glasses and fume hood

Procedure:

- Sample Preparation: Add approximately 0.5 mL of **cyclopentanethiol** to the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with the open end down.
- Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.

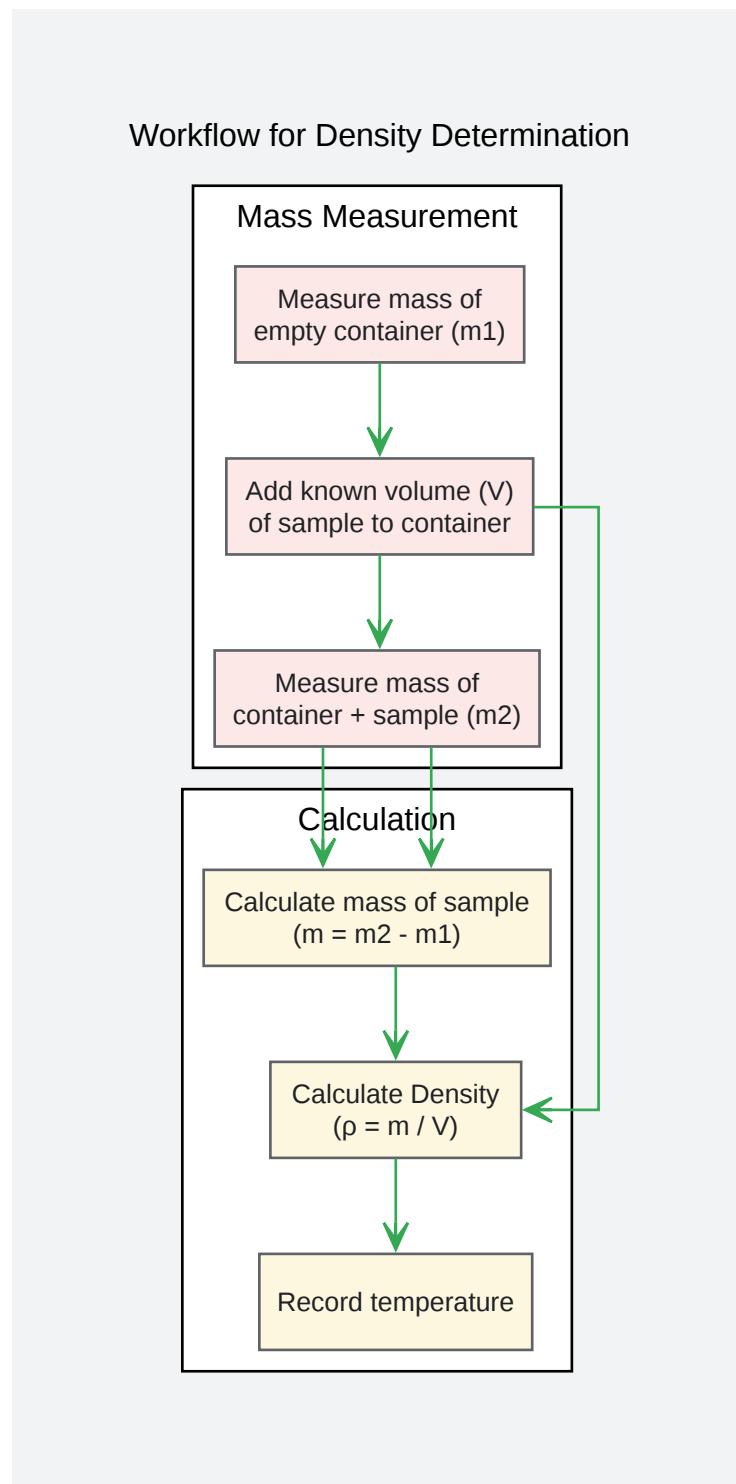
- Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is immersed in the heating oil in the main arm of the tube.[17]
- Heating: Gently heat the side arm of the Thiele tube with a heat source. This will allow for even heat distribution via convection.
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[17]
- Recording: Record the temperature at which this occurs. For high accuracy, the atmospheric pressure should also be recorded and a correction applied if necessary.

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

Determination of Density

The density of a liquid is its mass per unit volume. It is a straightforward property to measure accurately in a laboratory setting.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)


Apparatus:

- Analytical balance (accurate to at least 0.001 g)
- Graduated cylinder or pycnometer (for higher accuracy)
- Beaker
- Pipette
- Thermometer
- Safety glasses

Procedure:

- Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[\[18\]](#)
- Volume of Liquid: Carefully add a known volume of **cyclopentanethiol** to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[\[22\]](#) If using a pycnometer, fill it to its calibrated volume.
- Mass of Container and Liquid: Measure and record the combined mass of the container and the liquid.[\[18\]](#)[\[22\]](#)
- Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
- Calculation:
 - Mass of liquid = (Mass of container + liquid) - (Mass of empty container)
 - Density = Mass of liquid / Volume of liquid

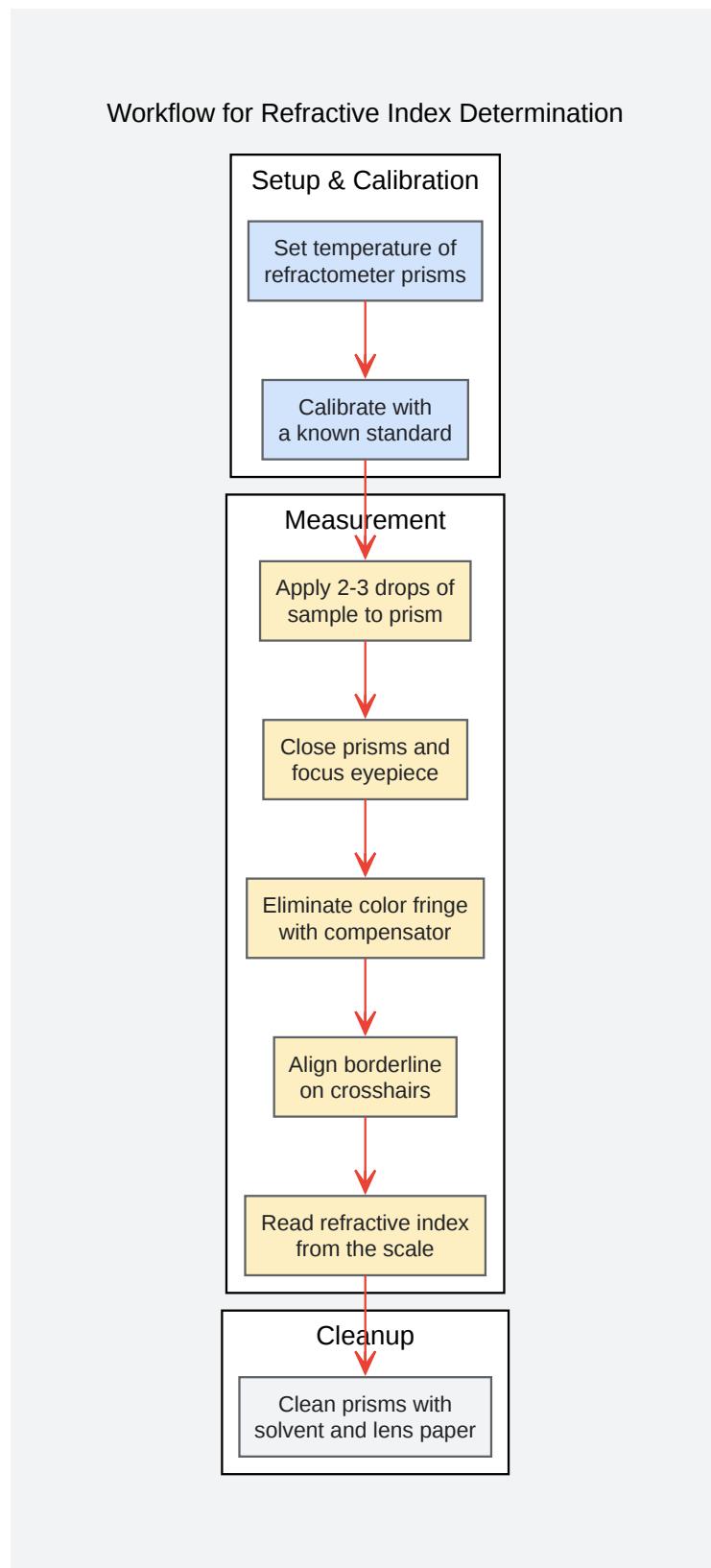
- **Repeatability:** For improved accuracy, repeat the measurement several times and calculate the average density.[22]

[Click to download full resolution via product page](#)

Density Determination Workflow

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is useful for identification and purity assessment.[\[23\]](#) An Abbe refractometer is commonly used for this measurement.


Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Solvent for cleaning (e.g., ethanol or isopropanol)
- Lens paper
- Safety glasses

Procedure:

- Instrument Setup: Turn on the refractometer and the light source. Connect the constant temperature water bath to the prisms and set it to the desired temperature (commonly 20°C). Allow the instrument to equilibrate.
- Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.
- Sample Application: Open the prisms of the refractometer. Using a clean dropper, place 2-3 drops of **cyclopentanethiol** onto the surface of the lower prism.
- Measurement: Close the prisms carefully. Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp focus.
- Reading: Adjust the compensator to eliminate any color fringe at the borderline. Align the borderline exactly on the crosshairs in the eyepiece.

- Record Value: Read the refractive index from the instrument's scale.
- Cleaning: Clean the prisms thoroughly with a suitable solvent and soft lens paper immediately after the measurement.

[Click to download full resolution via product page](#)

Refractive Index Determination Workflow

Safety and Handling

Cyclopentanethiol is a flammable liquid and vapor.^{[5][24]} It is harmful if swallowed and causes skin and eye irritation.^[5] It may also cause respiratory irritation.^[5] Due to its strong and unpleasant odor, it should always be handled in a well-ventilated area or a fume hood.^[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.^[8] Store in a cool, well-ventilated place away from heat and ignition sources.^[25] It is air-sensitive and should be stored under an inert atmosphere.^{[1][2][4][6][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]
- 2. Cyclopentanethiol CAS#: 1679-07-8 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cas 1679-07-8,CYCLOPENTANETHIOL | lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Cyclopentanethiol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Cyclopentanethiol, 97% | Fisher Scientific [fishersci.ca]
- 8. 环戊硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cyclopentanethiol, 97% | Fisher Scientific [fishersci.ca]
- 10. 1679-07-8 CAS MSDS (Cyclopentanethiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. シクロペンタンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. labsolu.ca [labsolu.ca]
- 14. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Human Metabolome Database: Showing metabocard for Cyclopentanethiol (HMDB0039771) [hmdb.ca]
- 16. Cyclopentanethiol | 1679-07-8 | TCI AMERICA [tcichemicals.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. Measuring the Density of Water – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 21. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 22. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 23. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 24. fishersci.de [fishersci.de]
- 25. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Physical properties of Cyclopentanethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157770#physical-properties-of-cyclopentanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com